

Spectroscopic Data Comparison: 4-Boronobenzenesulfonic Acid and Its Derivatives

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Compound of Interest

Compound Name: 4-Boronobenzenesulfonic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the infrared (IR) and mass spectrometry (MS) characteristics of **4-boronobenzenesulfonic acid** and related compounds. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols.

This guide offers a comparative overview of the spectroscopic data for **4-boronobenzenesulfonic acid** and its derivatives. Due to the limited availability of direct spectroscopic data for **4-boronobenzenesulfonic acid**, this guide utilizes data from the closely related analogue, 4-carboxyphenylboronic acid, alongside other substituted benzenesulfonic acids to provide a valuable comparative framework for researchers.

Comparative Spectroscopic Data

The following tables summarize the key infrared absorption bands and mass spectrometry data for 4-carboxyphenylboronic acid and other relevant derivatives. These compounds provide a basis for understanding the expected spectral features of **4-boronobenzenesulfonic acid**.

Table 1: Key Infrared (IR) Absorption Data

Compound Name	Key Functional Group Stretches (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
4-Carboxyphenylboronic Acid	~3300-2500 (O-H, broad), ~1700 (C=O)	~3100-3000	~1350 (B-O), ~1090 (B-C)
4-Vinylphenyl Boronic Acid	~3300 (O-H), ~1630 (C=C)	~3080-3010	~1350 (B-O), ~990 and 910 (=C-H bend)
4-Formylphenylboronic Acid	~3300 (O-H), ~2820 & ~2720 (C-H of CHO), ~1700 (C=O)	~3070-3030	~1350 (B-O)
4-Methylbenzenesulfonic Acid	~3000-2800 (O-H of SO ₃ H, very broad), ~1200 & ~1040 (S=O)	~3050	~2920 (C-H of CH ₃)
4-Bromobenzenesulfonic Acid	~3000-2800 (O-H of SO ₃ H, very broad), ~1200 & ~1030 (S=O)	~3080	~1070 (C-Br)

Table 2: Mass Spectrometry (MS) Data

Compound Name	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
4- Carboxyphenylboronic Acid	ESI (-)	165.0	121 ([M-H-CO ₂] ⁻)
Benzenesulfonic Acid	EI	Not applicable	158 (M ⁺), 94 ([M- SO ₂] ⁺), 77 ([C ₆ H ₅] ⁺)
4- Hydroxybenzenesulfo nic Acid	EI	Not applicable	174 (M ⁺), 110 ([M- SO ₂] ⁺), 93 ([C ₆ H ₄ OH] ⁺)
4- Aminobenzenesulfoni c Acid	EI	Not applicable	173 (M ⁺), 109 ([M- SO ₂] ⁺), 92 ([C ₆ H ₄ NH ₂] ⁺)

Experimental Protocols

Infrared (IR) Spectroscopy

The presented IR data for solid samples is typically acquired using one of the following standard protocols:

1. KBr Pellet Method:

- **Sample Preparation:** Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder.
- **Pellet Formation:** The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a thin, transparent pellet.
- **Analysis:** The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded for baseline correction.[\[1\]](#)[\[2\]](#)

2. Attenuated Total Reflectance (ATR) Method:

- Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The FTIR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[1][3][4]

Mass Spectrometry (MS)

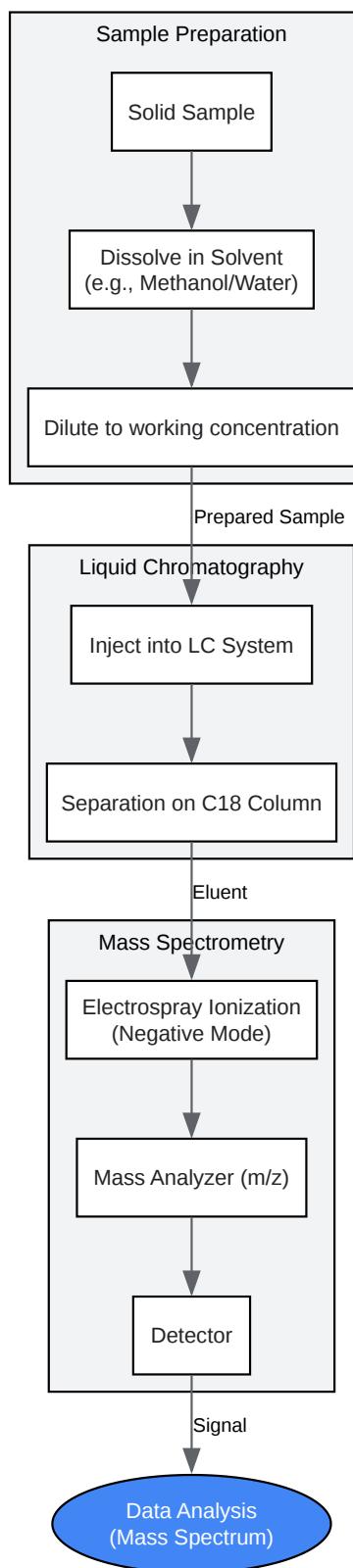
The mass spectrometry data, particularly for boronic acid derivatives, is often obtained using the following technique:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):

- Sample Preparation: Samples are typically dissolved in an appropriate solvent, such as methanol, acetonitrile, or water, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the $\mu\text{g/mL}$ or ng/mL range for analysis.[5][6]
- Chromatographic Separation: The sample is injected into a liquid chromatograph, often using a C18 reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to separate the analyte from impurities.
- Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For boronic and sulfonic acids, negative ion mode is typically more sensitive, leading to the formation of deprotonated molecules $[\text{M}-\text{H}]^-$.[5][7]
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the parent ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. [5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **4-boronobenzenesulfonic acid** derivatives using LC-MS/MS.

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Caption: LC-MS/MS workflow for the analysis of aromatic boronic and sulfonic acids.

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